2-(3,4-Dimethylphenoxy)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]butan-1-one
Overview
Description
2-(3,4-Dimethylphenoxy)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]butan-1-one is a useful research compound. Its molecular formula is C20H26N4O2 and its molecular weight is 354.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{4-[2-(3,4-dimethylphenoxy)butanoyl]-1-piperazinyl}pyrimidine is 354.20557608 g/mol and the complexity rating of the compound is 447. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Activities
Synthesis and Antiproliferative Activity : A study reported the synthesis of new derivatives with a structural resemblance, focusing on their antiproliferative effect against various human cancer cell lines. The research highlighted compounds showing significant activity, indicating potential applications in cancer therapy (Mallesha et al., 2012).
Anti-Histaminic and Anti-Inflammatory Agents : Another research explored the synthesis of novel compounds derived from certain precursors for their analgesic and anti-inflammatory activities. The compounds demonstrated high inhibitory activity on cyclooxygenase-2 selectivity and significant anti-inflammatory and analgesic activities, suggesting their potential as therapeutic agents (Abu‐Hashem et al., 2020).
Polyamides with Biological Motifs : Research into polyamides containing biological motifs such as uracil and adenine showcases the compound's utility in synthesizing materials with potential biological interactions. This includes applications in drug delivery systems or biomaterials (Hattori & Kinoshita, 1979).
Derivatization for Mass Spectrometry : A study utilized piperazine-based derivatives for the derivatization of carboxyl groups on peptides to enhance signal in mass spectrometry, indicating the compound's utility in improving analytical methodologies (Qiao et al., 2011).
Innovative Applications
Antimicrobial Activity : Synthesis and testing of new heterocyclic compounds incorporating similar structures have shown antimicrobial activity against a variety of pathogens, suggesting their potential in developing new antibiotics (Bondock et al., 2008).
Antioxidant and Neuroprotective Properties : Compounds analogues possessing free radical scavenger groups demonstrated potential in treating age-related diseases by protecting cells against oxidative stress, indicating their possible use in neuroprotective therapies (Jin et al., 2010).
Properties
IUPAC Name |
2-(3,4-dimethylphenoxy)-1-(4-pyrimidin-2-ylpiperazin-1-yl)butan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-4-18(26-17-7-6-15(2)16(3)14-17)19(25)23-10-12-24(13-11-23)20-21-8-5-9-22-20/h5-9,14,18H,4,10-13H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVLLAFEENBSRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)C2=NC=CC=N2)OC3=CC(=C(C=C3)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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